molecular formula C14H21Cl2N3O3 B8458771 1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxy-3,3-dimethylbutan-2-ol

1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxy-3,3-dimethylbutan-2-ol

Cat. No.: B8458771
M. Wt: 350.2 g/mol
InChI Key: NNPJNMKRBCYAEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxy-3,3-dimethylbutan-2-ol is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dichloro and morpholinyl groups, and a butanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxy-3,3-dimethylbutan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate chlorinated precursors and morpholine under controlled conditions.

    Substitution Reactions: The dichloro groups are introduced via substitution reactions using chlorinating agents.

    Attachment of the Butanol Moiety: The final step involves the attachment of the butanol moiety through etherification or esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxy-3,3-dimethylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dichloro groups can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the use of nucleophiles such as alkyl halides or aryl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxy-3,3-dimethylbutan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxy-3,3-dimethylbutan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichloro-6-morpholin-4-yl-pyrimidin-5-yloxy)-propan-2-ol
  • 1-Cyclopropyl-2-(2,4-dichloro-6-morpholin-4-yl-pyrimidin-5-yloxy)-ethanol

Uniqueness

1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxy-3,3-dimethylbutan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C14H21Cl2N3O3

Molecular Weight

350.2 g/mol

IUPAC Name

1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxy-3,3-dimethylbutan-2-ol

InChI

InChI=1S/C14H21Cl2N3O3/c1-14(2,3)9(20)8-22-10-11(15)17-13(16)18-12(10)19-4-6-21-7-5-19/h9,20H,4-8H2,1-3H3

InChI Key

NNPJNMKRBCYAEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(COC1=C(N=C(N=C1Cl)Cl)N2CCOCC2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,3-dimethyl-1-(2,4,6-trichloro-pyrimidin-5-yloxy)-butan-2-ol (275 mg, 1.05 mmol) in IMS (3 mL) was added triethylamine (291 μL, 2.09 mmol) followed by morpholine (100 μL, 1.15 mmol) and stirred at RT for 2 hours. The reaction was quenched with saturated aqueous sodium hydrogen carbonate solution then extracted with ethyl acetate. The combined organic extracts were dried (Na2SO4) then concentrated in vacuo giving 1-(2,4-Dichloro-6-morpholin-4-yl-pyrimidin-5-yloxy)-3,3-dimethyl-butan-2-ol (255 mg, 77%). LCMS: RT=3.57 min, [M+H]+=350/352/354.
Quantity
275 mg
Type
reactant
Reaction Step One
Quantity
291 μL
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two

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